molecular formula C22H27NO B10844064 4-Benzyl-1-chroman-2-ylmethyl-piperidine

4-Benzyl-1-chroman-2-ylmethyl-piperidine

Cat. No. B10844064
M. Wt: 321.5 g/mol
InChI Key: XIEPNNMDKPLLAY-UHFFFAOYSA-N
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Description

4-Benzyl-1-chroman-2-ylmethyl-piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-chroman-2-ylmethyl-piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of phenylsilane to promote the formation and reduction of imine, followed by cyclization and reduction of the intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The process is designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-chroman-2-ylmethyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Benzyl-1-chroman-2-ylmethyl-piperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzyl-1-chroman-2-ylmethyl-piperidine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-chroman-2-ylmethyl-piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of the chroman and piperidine moieties makes it a valuable compound for various research applications .

properties

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

4-benzyl-1-(3,4-dihydro-2H-chromen-2-ylmethyl)piperidine

InChI

InChI=1S/C22H27NO/c1-2-6-18(7-3-1)16-19-12-14-23(15-13-19)17-21-11-10-20-8-4-5-9-22(20)24-21/h1-9,19,21H,10-17H2

InChI Key

XIEPNNMDKPLLAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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